N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide
Description
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c1-17(2)7-11(18)16-10(6-15)8-4-3-5-9(13)12(8)14/h3-5,10H,7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVSRLMNPSDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. Some common methods include:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of cyanoacetamides typically involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The choice of method depends on the availability of raw materials, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes and ketones, often under acidic or basic conditions.
Substitution Reactions: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which have significant biological and pharmaceutical applications.
Scientific Research Applications
Insecticidal Properties
One of the primary applications of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide is in pest control. Research indicates that compounds with similar structures exhibit potent insecticidal activity against various pests. For example, studies have shown that derivatives of this compound can effectively target larvae of Plutella xylostella, a significant pest in agriculture. The bioactivity results demonstrated that certain formulations achieved higher mortality rates compared to existing insecticides like fipronil .
Pharmaceutical Applications
In addition to its agricultural uses, this compound may have potential therapeutic applications. Preliminary studies suggest that compounds with similar structures could act as inhibitors for specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This suggests a possible role in developing anti-inflammatory drugs .
Case Studies and Research Findings
- Insecticidal Efficacy : A study evaluated the insecticidal effectiveness of this compound against Plutella xylostella. The compound was found to have an LC50 value of 14.67 mg/L after 24 hours, indicating significant potency compared to other tested substances .
- Molecular Docking Studies : In silico studies using molecular docking techniques assessed the binding affinity of this compound against 5-lipoxygenase. Results indicated favorable interactions that warrant further exploration for drug development aimed at inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been identified as AhR ligands and CYP1A1 activating compounds, which induce cell death following bioactivation . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Substituent Effects
Key analogs and their distinguishing characteristics are summarized in Table 1.
Table 1. Comparison of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide with Structural Analogs
Key Observations:
Substituent Positioning: The 2,3-dichlorophenyl group in the target compound contrasts with the 2,4-dichloro (U-48800) or 2,6-diethyl (alachlor) substituents. Positional differences significantly alter steric and electronic profiles, affecting receptor binding or degradation rates .
Acetamide Modifications: The dimethylamino group in the target compound contrasts with the methoxymethyl (alachlor) or cyclohexyl (U-48800) moieties. Dimethylamino may improve water solubility, whereas bulkier groups (e.g., cyclohexyl in U-48800) could enhance CNS penetration .
Physicochemical and Toxicological Data
- Solubility: The dimethylamino group likely enhances water solubility compared to alachlor (log P = 3.1) or U-48800 (log P ≈ 4.2).
- Toxicity: Limited data exist for the target compound. However, cyano-containing analogs (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide in ) show understudied toxicological profiles, warranting caution .
Biological Activity
N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyano group, a dichlorophenyl moiety, and a dimethylamino acetamide structure. Its molecular formula is , and it exhibits several functional groups that contribute to its biological activity.
This compound is believed to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Cytotoxic Effects : Preliminary studies suggest that this compound can induce cytotoxicity in various cancer cell lines. The presence of the cyano group enhances its binding affinity to target proteins involved in cell survival and proliferation.
Anticancer Activity
Recent research has highlighted the anticancer properties of this compound. In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including gastric adenocarcinoma (MKN-45) cells. The toxicity levels were found to be higher than those of standard chemotherapeutic agents like Paclitaxel .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. It has been shown to suppress COX-1 and COX-2 activities with IC50 values comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs). For example, one study reported IC50 values for COX-1 inhibition at approximately 19.45 µM and for COX-2 at 42.1 µM .
Study 1: Anticancer Efficacy
A study published in a pharmacology journal evaluated the effects of this compound on MKN-45 cells. The results indicated significant cytotoxicity with an IC50 value lower than that of many conventional treatments. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
Study 2: Inflammation Model
In another study using carrageenan-induced paw edema in rats, the compound demonstrated notable anti-inflammatory effects. The effective dose (ED50) was calculated at 11.60 µM, suggesting a strong potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-(2-Cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | Similar cyano and phenyl structures | Moderate anticancer activity |
| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide | Different side chains | Notable antibacterial properties |
Q & A
Q. What are the established synthetic methodologies for N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide?
Synthesis of this compound involves multi-step reactions, typically starting with the condensation of 2,3-dichlorobenzaldehyde with cyanoacetamide to form the cyano-substituted intermediate. Subsequent alkylation with chloroacetyl chloride and coupling with dimethylamine yields the target compound. Key steps include:
- Schiff base formation : Reaction of 2,3-dichlorobenzaldehyde with cyanoacetamide under acidic conditions .
- Nucleophilic substitution : Chloroacetyl chloride reacts with the intermediate, followed by displacement with dimethylamine in anhydrous THF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the pure product .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural elucidation relies on:
- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and conformational flexibility. SHELX suite (e.g., SHELXL) is widely used for refinement .
- Spectroscopic methods :
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity and intermolecular interactions?
- Molecular Electrostatic Potential (MESP) : Identifies electrophilic/nucleophilic sites (e.g., cyano and amide groups). Software like Gaussian 09 calculates charge distribution, guiding derivatization strategies .
- HOMO-LUMO analysis : Predicts electron transfer behavior. The cyano group lowers LUMO energy, enhancing electrophilicity .
- Molecular docking : Screens binding affinity with biological targets (e.g., opioid receptors) using AutoDock Vina. Substituent positioning on the dichlorophenyl ring critically modulates μ-opioid receptor (MOR) interactions .
Q. How do structural modifications influence pharmacological activity?
Structure-Activity Relationship (SAR) studies reveal:
Q. How can conflicting crystallographic data (e.g., multiple conformers) be resolved?
- Multi-conformer refinement : SHELXL allows refinement of asymmetric units with distinct dihedral angles (e.g., 54.8° vs. 77.5° in dichlorophenyl/amide planes) .
- Hydrogen bonding analysis : N–H⋯O interactions stabilize dimers (R_2$$^2(10) motifs), explaining conformational diversity .
- Thermal ellipsoid plots : Differentiate static disorder from dynamic motion in crystal lattices .
Q. What are the challenges in optimizing synthetic yield for scale-up?
- Byproduct formation : Competing reactions (e.g., over-alkylation) reduce purity. Mitigation:
- Solvent selection : Polar aprotic solvents (DMF, THF) improve intermediate solubility but require rigorous drying to prevent hydrolysis .
Methodological Considerations
Q. How are toxicological profiles assessed preclinically?
- In vitro assays : Cytochrome P450 inhibition (e.g., CYP3A4) screens metabolic stability .
- Acute toxicity : OECD Guideline 423 tests in rodent models, focusing on LD and organ-specific effects .
- Environmental impact : HPLC-MS/MS quantifies degradation products in soil/water matrices, assessing persistence .
Q. What strategies validate biological activity in neurological targets?
- Receptor binding assays : Radioligand displacement (e.g., H-DAMGO for MOR) quantifies K values .
- Functional assays : cAMP inhibition in CHO-K1 cells transfected with MOR confirms agonism/antagonism .
- In vivo models : Tail-flick test (rodents) evaluates analgesic efficacy, comparing ED to reference opioids .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
